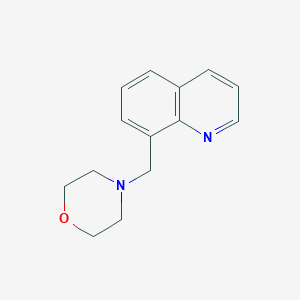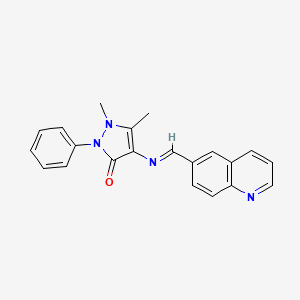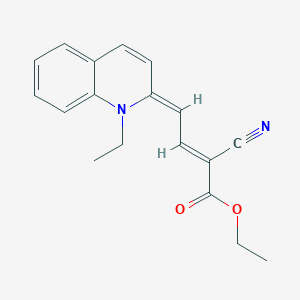
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPB is a small molecule that belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mecanismo De Acción
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide acts as a competitive antagonist of TRPV4 by binding to a specific site on the channel. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has been shown to block TRPV4-mediated calcium influx in various cell types, including primary chondrocytes, lung epithelial cells, and dorsal root ganglion neurons. The inhibition of TRPV4 by 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has been demonstrated to reduce pain behavior in animal models of neuropathic pain and to protect against lung injury in models of pulmonary edema.
Biochemical and Physiological Effects
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its inhibition of TRPV4-mediated calcium influx, 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has been shown to reduce the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in chondrocytes and lung epithelial cells. 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has also been shown to reduce the production of reactive oxygen species (ROS) in chondrocytes, which contributes to the pathogenesis of osteoarthritis. In animal models, 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has been shown to reduce pain behavior and to protect against lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for TRPV4, which allows for the specific inhibition of this ion channel without affecting other channels or receptors. 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide is also relatively easy to synthesize and has a high purity when prepared through recrystallization or column chromatography. However, one of the limitations of 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide is its low solubility in water, which can make it difficult to use in certain experimental conditions. 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide. One area of interest is the development of more potent and selective TRPV4 inhibitors based on the structure of 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide. Another area of research is the investigation of the role of TRPV4 in other diseases, such as cancer and cardiovascular disease. The development of novel drug delivery systems for 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide may also improve its therapeutic potential. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide in vivo will be necessary for the development of clinical applications.
Conclusion
In conclusion, 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide is a promising compound with potential therapeutic applications in the treatment of TRPV4-related diseases. Its selective inhibition of TRPV4 makes it a valuable tool for studying the role of this ion channel in various physiological processes. Further research is needed to fully understand the mechanism of action of 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide and to develop more potent and selective TRPV4 inhibitors.
Métodos De Síntesis
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with 3-phenylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with benzoyl chloride to obtain the final product, 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide. The purity of the compound can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a calcium-permeable ion channel that plays a crucial role in various physiological processes such as osmoregulation, thermoregulation, and pain sensation. Dysregulation of TRPV4 has been implicated in several diseases, including osteoarthritis, pulmonary edema, and neuropathic pain. 4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide has been shown to inhibit TRPV4-mediated calcium influx in vitro and in vivo, making it a potential therapeutic agent for TRPV4-related diseases.
Propiedades
IUPAC Name |
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(23-17-7-10-18-8-3-1-4-9-18)19-13-15-20(16-14-19)24-28(26,27)21-11-5-2-6-12-21/h1-6,8-9,11-16,24H,7,10,17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJWUVCFEMTCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonamido)-N-(3-phenylpropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)
![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B7464303.png)

![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)

![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)
![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)

![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)